10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)-

Lipoxygenase Enzyme Specificity Oxylipin Biosynthesis

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- (CAS 60900-57-4), also known as 9R-HPODE methyl ester or methyl (9R,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate, is a hydroperoxy fatty ester derived from the enzymatic or non-enzymatic oxidation of methyl linoleate. As a methyl ester derivative of 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE), it serves as a critical analytical standard for quantifying lipid peroxidation products and as a mechanistic probe for studying lipoxygenase regio- and stereospecificity.

Molecular Formula C19H34O4
Molecular Weight 326.5 g/mol
CAS No. 60900-57-4
Cat. No. B12782368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)-
CAS60900-57-4
Molecular FormulaC19H34O4
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CCCCCCCC(=O)OC)OO
InChIInChI=1S/C19H34O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,12,15,18,21H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+
InChIKeyNAIVAZYIMZYEHW-BSZOFBHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,12-Octadecadienoic Acid, 9-Hydroperoxy-, Methyl Ester, (E,Z)-: A Defined Lipid Peroxidation Standard for Analytical and Enzymatic Studies


10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- (CAS 60900-57-4), also known as 9R-HPODE methyl ester or methyl (9R,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate, is a hydroperoxy fatty ester derived from the enzymatic or non-enzymatic oxidation of methyl linoleate [1]. As a methyl ester derivative of 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE), it serves as a critical analytical standard for quantifying lipid peroxidation products and as a mechanistic probe for studying lipoxygenase regio- and stereospecificity [2]. Its defined (10E,12Z) conjugated diene configuration and 9R-hydroperoxy substitution distinguish it from other positional and geometric isomers, underpinning its use in targeted lipidomics and oxidative stress research .

Why 9-HpODE Methyl Ester (E,Z) Cannot Be Replaced by Generic Hydroperoxide Standards for Accurate Quantitation and Enzyme Studies


Generic substitution of this compound with the free acid 9-HpODE, the 13-hydroperoxide positional isomer, or the (E,E) geometric isomer introduces significant quantitative and mechanistic errors. Soybean lipoxygenase-1 exhibits a pH-dependent product shift: methyl esterification of linoleic acid completely blocks formation of the (9S)-hydroperoxide while preserving (13S)-hydroperoxide generation [1], demonstrating that substrate esterification fundamentally alters enzymatic product profiles. Consequently, using the free acid standard to quantify methyl ester products in lipoxygenase assays leads to systematic underestimation or misidentification of 9-hydroperoxide species. Furthermore, the (10E,12Z) conjugated diene configuration exhibits distinct UV absorption characteristics and chromatographic retention times compared to (10E,12E) isomers formed during autoxidation [2], making isomeric purity essential for accurate spectrophotometric or LC-based quantitation of enzymatically versus non-enzymatically produced lipid peroxides.

Quantitative Differentiation Evidence for 9-Hydroperoxy Methyl Ester (E,Z): Purity, Substrate Specificity, and Enzymatic Product Profiles


Methyl Esterification Blocks 9S-Hydroperoxide Formation by Soybean Lipoxygenase-1

Gardner (1989) demonstrated that soybean lipoxygenase-1, when incubated with methyl linoleate as substrate, produces only the 13S-hydroperoxide isomer, completely abolishing 9S-hydroperoxide formation. In contrast, linoleic acid (free acid) yields both 9S- and 13S-hydroperoxides in a pH-dependent ratio (up to ~25% 9S at pH 6) [1]. This substrate-dependent product switching means that 9-HpODE methyl ester is the only authentic standard for quantifying 9-hydroperoxide when methyl ester substrates are used in enzyme assays.

Lipoxygenase Enzyme Specificity Oxylipin Biosynthesis

Tomato Lipoxygenase Exhibits 96% Regiospecificity for 9-Hydroperoxy-(10E,12Z)-Octadecadienoic Acid over 13-Isomer

Purified soluble tomato lipoxygenase converts linoleic acid predominantly to 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (96% of products) with an enantiomeric excess of 82% S, while the 13-hydroperoxy-(9Z,11E)-isomer accounts for only 1% and is racemic [1]. This extreme regiospecificity establishes the 9-hydroperoxy-(10E,12Z) free acid as the dominant enzymatic product. The corresponding methyl ester analog (this compound) is required as a matched standard when lipoxygenase reactions are conducted with methyl linoleate as substrate or when products are derivatized to methyl esters for GC-MS analysis.

Lipoxygenase Product Specificity Oxylipin

Thermal Decomposition of 9- and 13-Hydroperoxide Methyl Ester Isomers Yields Overlapping but Quantitatively Distinct Volatile Profiles

Chan et al. (1976) compared the thermal decomposition products of pure 9- and 13-hydroperoxide positional isomers of methyl linoleate hydroperoxide upon GC injection. Both isomers generated the same four major volatile products—hexanal, methyl octanoate, 2,4-decadienal isomers, and methyl 9-oxononanoate—with yields of 67–80% on a molar basis [1]. However, the relative abundance ratios of these four products differ between 9- and 13-isomers, enabling isomer-specific identification. The authentic 9-hydroperoxy methyl ester (this compound) is therefore indispensable for establishing 9-isomer-specific fragmentation patterns and retention indices in thermal desorption GC-MS workflows.

Lipid Oxidation GC-MS Volatile Analysis

Chiral Resolution of 9R-HPODE Methyl Ester Enables Discrimination from Racemic Autoxidation Products

The 9R-HPODE methyl ester (chebi:CHEBI:145036) is a defined single enantiomer (9R configuration) as confirmed by its ChEBI classification and UniProt annotation [1]. In contrast, autoxidation of methyl linoleate yields racemic mixtures of 9-hydroperoxy isomers. This chiral purity is critical because enzymatic products (9S or 9R, depending on the lipoxygenase) possess distinct biological activities and metabolic fates. For instance, 9R-HPODE is metabolized to specific epoxyalcohol products by Beta vulgaris extracts, while 9S-HPODE yields trihydroxy products, demonstrating enantiomer-specific downstream metabolism [2].

Chiral Analysis Lipidomics Enzymatic Oxidation

Optimal Procurement and Usage Scenarios for 9-Hydroperoxy Methyl Ester (E,Z) in Lipid Oxidation Research


Lipoxygenase Enzyme Specificity Assays with Methyl Ester Substrates

When soybean or other plant lipoxygenase enzymes are assayed using methyl linoleate as substrate, 9-HpODE methyl ester (E,Z) serves as the only authentic standard for confirming and quantifying 9-hydroperoxide product formation. Substituting the free acid standard leads to inaccurate calibration because the substrate esterification state directly alters product regiospecificity, as demonstrated by Gardner (1989) [1].

GC-MS Volatile Decomposition Product Identification from Lipid Hydroperoxides

In thermal desorption GC-MS workflows for food lipid oxidation analysis, the 9-hydroperoxy methyl ester standard is required to establish 9-isomer-specific peak area ratios for hexanal, methyl octanoate, 2,4-decadienal, and methyl 9-oxononanoate. Using only a mixed isomer standard or the 13-isomer leads to misassignment of volatile origin and compromised quantitative accuracy [2].

Chiral Oxylipin Metabolite Profiling in Plant Defense Research

For studies of enantiomer-specific metabolism of 9-hydroperoxy fatty acids—such as the conversion of 9R-HPODE to epoxyalcohol products by Beta vulgaris extracts—the chirally defined 9R-HPODE methyl ester (CHEBI:145036) is essential as a chromatographic and mass spectral reference. Racemic or mixed-enantiomer products from autoxidation cannot distinguish enzyme-derived versus non-enzymatic metabolites [3].

HPLC-UV Quantitation of Enzymatically Produced Conjugated Diene Hydroperoxides

The (10E,12Z) conjugated diene system of this compound exhibits a characteristic UV absorption maximum at 234 nm with a distinct derivative spectral shape that differs from the (10E,12E) autoxidation isomer. For HPLC-UV-based assay calibration in lipoxygenase product analysis, the (E,Z)-isomer must be used as the reference standard to ensure that enzymatically produced hydroperoxides are not confounded with non-enzymatic autoxidation products [4].

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